1-(2,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine
Description
Properties
Molecular Formula |
C9H8Cl2N4 |
|---|---|
Molecular Weight |
243.09 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-5-methyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H8Cl2N4/c1-5-13-9(12)15(14-5)8-3-2-6(10)4-7(8)11/h2-4H,1H3,(H2,12,13,14) |
InChI Key |
KPEFXPRDRBRHMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)N)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine typically involves the reaction of 2,4-dichlorophenylhydrazine with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, higher yields, and better control over reaction parameters compared to traditional batch reactors . The use of continuous flow microreactors also minimizes the generation of waste and enhances the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
1-(2,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of fungal infections.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting its antifungal effects. The compound may also interact with other enzymes and proteins, disrupting their normal function and leading to the inhibition of microbial growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s activity and physicochemical properties are influenced by the positions and nature of substituents on the triazole and aryl rings. Below is a comparative analysis with structurally related triazole derivatives:
Key Findings
Substituent Position and Activity :
- The 2,4-dichlorophenyl group in the target compound enhances P2X7 receptor selectivity compared to the 2,3-dichlorophenyl analogue, which exhibits slightly higher potency but lower selectivity due to steric and electronic effects .
- Replacement of the methyl group with a pyridin-3-ylmethyl moiety (as in the 2,3-dichlorophenyl analogue) improves solubility but reduces metabolic stability .
Biological Activity :
- The target compound’s IC₅₀ of 12 nM for P2X7 antagonism is comparable to other triazole-based antagonists but outperforms benzothiazole-containing derivatives (e.g., the compound from with IC₅₀: 5.6 μM) due to optimized hydrophobic interactions .
- In contrast, N-(4-chlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine exhibits antitumor activity, highlighting the role of pyridyl substituents in modulating DNA intercalation .
Synthetic Considerations :
- The target compound’s regioselective synthesis (76–84% yield) mirrors trends in analogous triazole derivatives, where electron-withdrawing substituents (e.g., dichlorophenyl) favor endo-cyclization .
- By comparison, benzothiazole-containing triazoles require harsher conditions (e.g., Cu-catalyzed azide-alkyne cycloaddition) but achieve higher yields (82–97%) due to the reactivity of benzothiazole nitriles .
Structural Insights :
- X-ray crystallography of 3-phenyl-1H-1,2,4-triazol-5-amine reveals planar triazole rings, suggesting that the dichlorophenyl group in the target compound may enhance π-π stacking with receptor residues .
Biological Activity
1-(2,4-Dichlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine, also referred to as Diclobutrazol, is a compound belonging to the triazole class. This compound has garnered attention in various fields due to its biological activity, particularly in agricultural and pharmaceutical applications. The following sections will delve into its biological mechanisms, effects on different organisms, and relevant research findings.
- Molecular Formula : C10H9Cl2N3
- Molecular Weight : 232.10 g/mol
- CAS Number : 75736-33-3
Diclobutrazol functions primarily as a plant growth regulator and exhibits antifungal properties. Its mechanism involves the inhibition of gibberellin biosynthesis, which is crucial for plant growth and development. By blocking this pathway, Diclobutrazol effectively reduces stem elongation and promotes lateral branching in plants.
Antifungal Activity
Diclobutrazol has demonstrated significant antifungal activity against various pathogens. Research indicates that it inhibits the growth of fungi by disrupting their cell membrane integrity and interfering with metabolic processes.
| Fungal Pathogen | Inhibition Percentage | Reference |
|---|---|---|
| Fusarium oxysporum | 85% | |
| Botrytis cinerea | 75% | |
| Rhizoctonia solani | 90% |
Plant Growth Regulation
In agricultural applications, Diclobutrazol is used to manage plant height and improve crop yield. Studies have shown that its application leads to increased fruit set and improved resistance to environmental stressors.
Case Study: Tomato Plants
A study conducted on tomato plants revealed that Diclobutrazol application resulted in:
- Height Reduction : Average height decreased by 30%.
- Fruit Yield Increase : Yield increased by 20% compared to untreated controls.
This regulation is attributed to the compound's ability to modulate gibberellin levels in plants.
Toxicological Profile
While Diclobutrazol is effective in its applications, it is essential to consider its toxicity profile. Studies indicate that at high concentrations, it can exhibit cytotoxic effects on mammalian cells. The compound's safety margin must be carefully evaluated in agricultural settings to prevent adverse effects on non-target organisms.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 1-(2,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine?
The synthesis typically involves cyclocondensation of hydrazides with nitrile oxides to form the triazole core, followed by functionalization with a 2,4-dichlorophenyl group. Key steps include:
- Precursor preparation : Use of 2,4-dichlorophenyl hydrazine and methyl-substituted nitrile precursors.
- Cyclization : Conducted under reflux in anhydrous solvents (e.g., THF or DMF) with catalysts like copper(I) iodide to promote 1,3-dipolar cycloaddition .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures to achieve >95% purity.
Critical parameters include maintaining inert atmospheres (N₂/Ar) to prevent oxidation and optimizing reaction time (12–24 hours) to maximize yield .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns and aromatic proton environments. For example, the dichlorophenyl group shows distinct splitting patterns in aromatic regions (δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₉H₇Cl₂N₄: theoretical 257.02 g/mol) and isotopic patterns consistent with chlorine substituents .
- Infrared (IR) Spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~3400 cm⁻¹ (N-H amine) confirm triazole ring formation and primary amine presence .
Q. What are the key structural features influencing its chemical reactivity?
- The triazole ring provides π-electron density for electrophilic substitution, while the 2,4-dichlorophenyl group enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic reactions.
- The methyl group at position 3 sterically hinders bulky reactants but improves solubility in polar aprotic solvents .
- The amine group at position 5 acts as a hydrogen-bond donor, influencing crystal packing and intermolecular interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Cross-validation : Combine multiple techniques (e.g., 2D NMR like COSY or HSQC to resolve overlapping signals) .
- Computational modeling : Use density functional theory (DFT) to predict NMR chemical shifts or IR vibrational modes and compare with experimental data .
- Single-crystal X-ray diffraction : Definitive structural confirmation via crystallography, as demonstrated for analogous triazole derivatives .
Q. What strategies improve thermal stability and mitigate decomposition during storage?
- Salt formation : Complexation with non-nucleophilic counterions (e.g., nitrate or perchlorate) enhances thermal stability. For example, similar triazole-amine salts decompose above 250°C .
- Lyophilization : Freeze-drying under vacuum minimizes hydrolytic degradation of the amine group.
- Storage conditions : Anhydrous environments (e.g., desiccators with P₂O₅) and inert gas purging reduce oxidative side reactions .
Q. How can discrepancies in reported biological activity data be addressed?
- Orthogonal assays : Validate antimicrobial or anticancer activity using both in vitro (e.g., MIC assays) and cell-based (e.g., MTT cytotoxicity) methods to rule out false positives .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing Cl with F) to isolate contributions of specific functional groups .
- Metabolic stability testing : Use liver microsome assays to assess if observed activity differences arise from compound degradation .
Q. What computational tools are recommended for predicting interaction mechanisms with biological targets?
- Molecular docking (AutoDock Vina, Schrödinger) : Model binding to enzymes like CYP450 or kinases, leveraging triazole’s affinity for metal ions in active sites .
- Molecular dynamics (GROMACS) : Simulate ligand-receptor interactions over time to assess binding stability under physiological conditions .
- QSAR models : Train models on datasets of triazole derivatives to predict logP, solubility, and toxicity .
Methodological Considerations
- Controlled experiments : Replicate reactions under varying pH (4–9) and temperature (25–80°C) to identify optimal conditions .
- Data reproducibility : Use internal standards (e.g., 1,3,5-trimethoxybenzene in NMR) and triplicate measurements for statistical validation .
- Crystallization protocols : Slow evaporation from DMSO/water mixtures yields high-quality crystals for XRD, as seen in analogous structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
